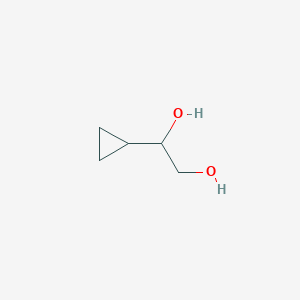![molecular formula C20H14ClNO B1179316 Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihyd CAS No. 1219495-03-0](/img/new.no-structure.jpg)
Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihyd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) is a complex organoboron compound This compound is notable for its intricate structure, which includes a cyclopropyl group, a piperazinyl moiety, and a quinoline carboxylate framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) typically involves multiple steps, including the formation of the quinoline core, introduction of the piperazinyl group, and subsequent functionalization with boron and fluorine atoms. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of boron and fluorine atoms enhances its binding affinity and specificity for these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4) is similar to other organoboron compounds, such as boronic acids and boronate esters.
- Other quinoline derivatives with similar structures but lacking the boron and fluorine atoms.
Propriétés
Numéro CAS |
1219495-03-0 |
|---|---|
Formule moléculaire |
C20H14ClNO |
Poids moléculaire |
0 |
Synonymes |
Boron, [1-cyclopropyl-7-[4-[(1,1-diMethylethoxy)carbonyl]-2-Methyl-1-piperazinyl]-6-fluoro-1,4-dihydro-8-Methoxy-4-(oxo-κO)-3-quinolinecarboxylato-κO3]difluoro-, (T-4)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



